6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone family, characterized by a fused triazole-pyrimidinone core. Its structure includes two key substituents:
- A 3-fluorobenzyl group at the 3-position, introducing electron-withdrawing effects and influencing lipophilicity.
The bromine atom on the phenyl ring enhances molecular weight and may improve binding specificity in biological targets, while the fluorine atom on the benzyl group modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN7O2/c21-14-6-4-13(5-7-14)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-2-1-3-15(22)8-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGRTAOHBFPQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Additionally, pyrazolines and their derivatives have been studied for their potential biological and pharmacological activities. They have been found to possess antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These compounds have been found to interact with acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Biological Activity
The compound 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that integrates oxadiazole and triazolopyrimidine moieties. This article aims to explore its biological activity through various studies and findings related to its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine substituents enhances its reactivity and binding affinity to various enzymes and receptors, potentially leading to significant pharmacological effects.
Antimicrobial Properties
Studies have shown that derivatives of oxadiazole compounds exhibit notable antimicrobial activities. For instance, oxadiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The compound has been tested for its antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with IC50 values ranging from 10.64 µM to 33.62 µM for various derivatives .
Anticancer Activity
Recent research highlights the anticancer potential of similar oxadiazole-based compounds. For example, compounds with structural similarities demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported between 0.12 µM and 2.78 µM, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin . Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, the compound exhibited a significant inhibitory effect against Mycobacterium tuberculosis, particularly against monoresistant strains. The compound's metabolic stability and bioavailability were also evaluated, showing promising results with a T1/2 of 1.63 hours .
Study 2: Anticancer Evaluation
A detailed investigation into the anticancer properties of oxadiazole derivatives revealed that certain modifications at the para position of the aromatic ring significantly enhanced biological activity. In vitro assays demonstrated that these compounds could effectively arrest cell proliferation at the G1 phase in MCF-7 cells while triggering apoptotic pathways through increased caspase activity .
Data Tables
| Biological Activity | IC50 Values (µM) | Target |
|---|---|---|
| Antibacterial | 10.64 - 33.62 | Staphylococcus aureus |
| Anticancer | 0.12 - 2.78 | MCF-7 |
| Antitubercular | Not specified | Mycobacterium tuberculosis |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Its complex structure features a triazolo-pyrimidinone core with oxadiazole and bromophenyl substituents. The presence of these groups is significant as they contribute to the compound's pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to the target molecule exhibit anticancer activity . The oxadiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds containing oxadiazole and triazole groups. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor , particularly in targeting kinases or phosphodiesterases involved in signal transduction pathways. Such inhibition can lead to therapeutic benefits in diseases characterized by dysregulated signaling pathways, including cancer and inflammatory disorders .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a related triazolo-pyrimidinone compound. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range. The study concluded that the incorporation of oxadiazole enhances the compound's efficacy by promoting apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research project focused on testing the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that derivatives containing the oxadiazole ring exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Comparison with Similar Compounds
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1040639-91-5)
- Key Difference : Replaces the 4-bromophenyl group with a 3,4-dimethoxyphenyl moiety.
- Molecular weight decreases (463.43 g/mol vs. 532.31 g/mol for the target compound) .
6-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1207015-11-9)
- Key Difference : Substitutes 4-bromophenyl with 3,4-dimethylphenyl and uses a 4-fluorobenzyl group.
- The 4-fluorobenzyl group may alter steric interactions compared to the 3-fluorobenzyl isomer in the target compound .
Variations in the Benzyl Group
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Key Difference : Replaces the 3-fluorobenzyl group with a 4-methylbenzyl substituent.
- Impact: The methyl group increases lipophilicity (logP ~2.8 vs.
Functional Group Additions
Glycoside Derivatives ()
- Example : 3-(4-Bromobenzyl)-5-(((3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)-triazolopyrimidin-7-one.
- Key Difference : Incorporates a glycoside thioether at the 5-position.
- Impact : Enhances water solubility (IR: 3492 cm⁻¹ for OH stretch) and may improve pharmacokinetic profiles. However, increased molecular weight (500.32 g/mol) could reduce bioavailability .
Research Findings and Implications
- Synthetic Methods : The target compound’s synthesis likely follows protocols similar to and , utilizing ionic liquids (e.g., BMIM-PF6) or tandem aza-Wittig reactions .
- Structural Insights: X-ray crystallography (e.g., ) reveals that the triazolopyrimidinone core is nearly planar, favoring π-π stacking interactions. Substituents like bromine may induce conformational rigidity .
- Biological Relevance: Fluorine and bromine substituents are associated with antitumor activity in related triazolopyrimidinones ().
Q & A
Basic: What synthetic methodologies are reported for preparing triazolo[4,5-d]pyrimidin-7-one derivatives, and how can they be adapted for this compound?
Answer:
The synthesis of structurally related triazolo-pyrimidine derivatives typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functionalization of heterocyclic cores. For example:
- General Procedure G (used in and ) employs coupling reactions between oxadiazole or pyrazoline intermediates and triazolo-pyrimidine scaffolds under reflux conditions. Purification via flash chromatography (e.g., 10% methanol/dichloromethane) and characterization by ¹H/¹³C NMR and HRMS are standard .
- Adaptations for the target compound would require optimizing substituent compatibility (e.g., 3-fluorobenzyl vs. 4-bromophenyl groups) and monitoring steric/electronic effects during cyclization.
Basic: How is structural confirmation achieved for such complex heterocycles?
Answer:
- Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and electronic environments. For instance, ¹⁹F NMR can verify the presence of the 3-fluorobenzyl group .
- X-ray crystallography (using SHELX programs, as in ) resolves ambiguities in regiochemistry or stereochemistry. SHELXL refinement is recommended for high-resolution data .
- HRMS validates molecular formulas, especially for bromine/fluorine-containing derivatives .
Advanced: How can conflicting spectral or crystallographic data be resolved during structural characterization?
Answer:
Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism) or disorder in crystal lattices. Mitigation strategies include:
- Variable-temperature NMR to detect tautomeric equilibria.
- Twinned refinement in SHELXL for resolving crystallographic disorder .
- DFT calculations (e.g., Gaussian) to compare experimental and theoretical spectral data .
Advanced: What experimental design principles apply to optimizing reaction yields for halogenated triazolo-pyrimidines?
Answer:
- Design of Experiments (DoE) ( ): Use factorial designs to assess variables (temperature, solvent, catalyst). Bayesian optimization ( ) is superior for high-dimensional parameter spaces.
- Halogen compatibility : Bromine/fluorine substituents may require inert atmospheres (e.g., argon) to prevent dehalogenation .
- Real-time monitoring : Techniques like LC-MS can track intermediate stability and side-product formation .
Basic: What purity assessment methods are recommended for this compound?
Answer:
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity >95% .
- Elemental analysis validates stoichiometry, particularly for bromine/fluorine content .
Advanced: How can structure-activity relationships (SAR) be explored for pharmacological applications?
Answer:
- Substituent variation : Compare bioactivity of derivatives with different aryl groups (e.g., 4-bromophenyl vs. 4-chlorophenyl) to assess halogen effects ( ).
- Docking simulations : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs) .
- In vitro assays : Test cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) for antitumor potential .
Advanced: What strategies address low yields in multi-step syntheses of similar compounds?
Answer:
- Intermediate trapping : Isolate unstable intermediates (e.g., oxadiazole precursors) to prevent degradation .
- Flow chemistry (): Continuous flow systems improve heat/mass transfer for exothermic or air-sensitive reactions.
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
Basic: What safety precautions are advised for handling bromine- and fluorine-containing compounds?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.
- Waste disposal : Halogenated waste must be segregated and treated as hazardous .
- Stability testing : Assess thermal stability via DSC to prevent decomposition during storage .
Advanced: How can computational tools aid in predicting physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for bioavailability.
- pKa prediction : SPARC or MarvinSuite models assess ionization states affecting solubility .
- Crystal structure prediction (CSP) : Tools like Mercury (CCDC) guide polymorph screening .
Advanced: What analytical techniques resolve ambiguities in regiochemistry for triazolo-pyrimidine derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
